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Compound of Interest

Compound Name: 1-(tert-Butyl)-2-methoxybenzene
CAS No.: 2944-48-1
Cat. No.: B3423304
Get Quote
. J

Executive Summary

2-tert-Butylanisole (1-tert-butyl-2-methoxybenzene) is a sterically hindered aromatic ether
characterized by the juxtaposition of a bulky tert-butyl group and a methoxy group at the ortho
position. Unlike its para isomer, which is widely used in fragrance and commodity chemicals,
the ortho isomer serves as a specialized scaffold in organic synthesis. Its unique steric
environment blocks the C3 position, directing electrophilic and metallation reactions to specific
sites (C5 or C6), making it a valuable precursor for the design of regioselective ligands,
Lawesson’s reagent analogs, and hindered pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

The compound is a lipophilic liquid at room temperature. Its steric bulk prevents the planar
alignment of the methoxy group with the aromatic ring in some conformations, influencing its
electronic donation capability compared to unsubstituted anisole.

Table 1: Chemical Identity & Key Properties
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Property Data

IUPAC Name 1-tert-butyl-2-methoxybenzene

2-tert-Butylanisole; o-tert-Butylanisole; 2-tert-
Common Synonyms
Butylphenyl methyl ether

CAS Registry Number 2944-48-1

PubChem CID 270626

Molecular Formula C11H160

Molecular Weight 164.24 g/mol

Physical State Clear to pale yellow liquid

B Soluble in organic solvents (Et20, DCM, THF,
Solubility ]
Hexanes); Insoluble in water

) ~0.94 - 0.96 g/mL (Estimated based on isomeric
Density
trends)

Synthetic Routes & Methodology

The primary route to 2-tert-butylanisole is the O-methylation of 2-tert-butylphenol. This reaction
requires base catalysis to deprotonate the sterically hindered phenol.

Protocol: Williamson Ether Synthesis via Methyl lodide

Rationale: The tert-butyl group at the ortho position increases the pKa of the phenol slightly and
provides steric hindrance. A strong base and a reactive methylating agent (Mel) are preferred
over dimethyl sulfate for cleaner laboratory-scale preparations.

Reagents & Materials
e Substrate: 2-tert-Butylphenol (CAS 88-18-6)[1][2]

e Reagent: Methyl lodide (Mel) (Excess, 1.5-2.0 equiv)

e Base: Potassium Carbonate (K2COs) (Anhydrous, 2.0-3.0 equiv)
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e Solvent: Acetone or DMF (Dry)

Step-by-Step Methodology

e Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an
inert atmosphere (N2 or Ar).

o Deprotonation: Dissolve 2-tert-butylphenol (1.0 equiv) in acetone (0.5 M concentration). Add
anhydrous K2COs (2.5 equiv) in a single portion. Stir at room temperature for 30 minutes to
facilitate phenoxide formation.

o Alkylation: Add Methyl lodide (2.0 equiv) dropwise via syringe.
o Note: The reaction is exothermic; cooling may be required for large scales.

o Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12—24 hours. Monitor
consumption of phenol by TLC (Hexanes/EtOAc 9:1).

o Workup: Cool to room temperature. Filter off the inorganic solids (K2COs/Kl). Concentrate
the filtrate under reduced pressure.

 Purification: Redissolve the residue in diethyl ether, wash with 1M NaOH (to remove
unreacted phenol) and brine. Dry over MgSOa. Purify via vacuum distillation or flash column
chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Visualization: Synthesis Workflow

2-tert-Butylphenol Dep rotonat_lon
(Sterically Hindered Phenol) (RT, 30 min) SN2 Attack
Phenoxide Anion (Reflux, 12-24h) p.| 2tert-Butylanisole
______ | o (K+ Salt) (Target Ether)
Reagents: [ ___——=——7"7"
Mel + K2CO3

Solvent: Acetone

Click to download full resolution via product page

Figure 1: Williamson ether synthesis pathway converting 2-tert-butylphenol to 2-tert-
butylanisole.
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Reactivity & Mechanistic Insights[2][10]

The reactivity of 2-tert-butylanisole is defined by the Ortho-Effect. The bulky tert-butyl group
shields the C3 position (ortho to OMe) and influences the conformation of the methoxy group.

Regioselectivity in Electrophilic Substitution

In electrophilic aromatic substitution (EAS), both the methoxy (-OMe) and tert-butyl (-tBu)
groups are activating and ortho, para-directing. However, their cooperative and competitive
effects dictate the outcome:

C3 Position: Blocked by the tert-butyl group (steric inhibition).

C4 Position:Para to the tert-butyl group (activated by t-Bu, meta to OMe).

C5 Position:Para to the methoxy group (strongly activated by OMe, meta to t-Bu).

C6 Position:Ortho to the methoxy group (activated by OMe, meta to t-Bu).

Dominant Pathway: The methoxy group is a stronger activator than the alkyl group.
Consequently, substitution typically occurs para to the methoxy group at C5, provided the
electrophile is not too bulky. If C5 is sterically compromised by the incoming group, attack may
shift to C4 or C6.

Directed Ortho-Metalation (DoM)

Lithiation of anisoles typically occurs ortho to the methoxy oxygen (C2 or C6). In 2-tert-
butylanisole:

» C3 Lithiation: Highly disfavored due to the adjacent tert-butyl bulk.

o C6 Lithiation: The accessible site. Treatment with n-butyllithium (n-BuLi) typically results in
lithiation at the C6 position, allowing for the introduction of electrophiles at this site.

Visualization: Reactivity Map

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423304?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C6 Position
(Lithiation Site)

C3 Position
(Blocked)

Steric Shieldir
(t-Bu Group)

ifected
Metalation (n-BuLi)

Electrophilic

g

2-tert-Butylanisole
Core

C5 Position
(EAS Major)

Click to download full resolution via product page

Figure 2: Reactivity map illustrating sterically blocked vs. accessible sites on the aromatic ring.

Applications in Ligand Design & Catalysis

2-tert-Butylanisole serves as a specialized building block for:

e Phosphorus-Sulfur Heterocycles: It reacts with P4S10 to form 2,4-bis(3-tert-butyl-4-
methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[3][4] This is a sterically modified
analog of Lawesson's Reagent, used for thionation reactions where higher solubility or
specific steric tuning is required [1].

o Agrochemical Intermediates: The compound is a precursor for substituted biphenyls used in
fungicide development.

e Ligand Synthesis: The lithiated species (at C6) can be quenched with chlorophosphines to
generate bulky phosphine ligands (e.g., P(Ar)s type) used in transition metal catalysis (Pd, Ni
coupling).

Safety & Handling

Signal Word:WARNING
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Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[5]
o Causes serious eye irritation.
Eye Irritation H319
[51[6]
. Combustible liquid (Flash point
Flammability H227

> 60°C).

Handling Protocol:

o PPE: Wear nitrile gloves and safety goggles. The compound is lipophilic and can penetrate
skin.

o Storage: Store in a cool, dry place away from strong oxidizing agents.

o Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic
waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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